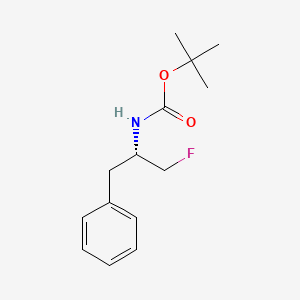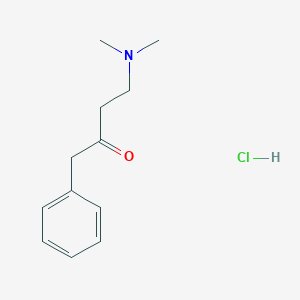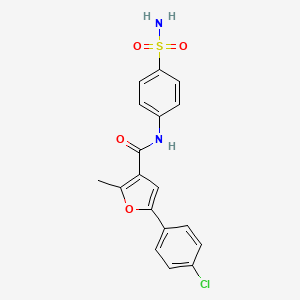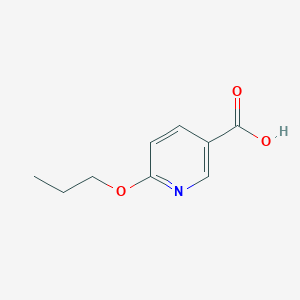![molecular formula C12H14ClF2NO3 B2852565 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide CAS No. 2411277-30-8](/img/structure/B2852565.png)
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is a synthetic compound characterized by a unique molecular structure that combines chloro, difluoromethoxy, and methoxyphenyl groups. This compound is significant in medicinal and industrial chemistry due to its versatile properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide involves multiple steps starting from commercially available precursors. A common approach includes the alkylation of 3-(difluoromethoxy)-4-methoxyphenyl compounds with suitable chloroethylating agents under controlled conditions. The intermediate compounds are then treated with acetamide derivatives, which are chlorinated to achieve the final product.
Industrial Production Methods: On an industrial scale, the synthesis might utilize continuous flow processes to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and the choice of solvents and catalysts are optimized to ensure the maximum purity and yield of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide undergoes a variety of chemical reactions including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction environment and reagents.
Common Reagents and Conditions
Oxidation: : Acidic potassium permanganate
Reduction: : Sodium borohydride in ethanol
Substitution: : Alkyl halides for nucleophilic substitution
Major Products Formed
Oxidation products may include phenolic derivatives.
Reduction typically results in dehalogenated compounds.
Substitution reactions can yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide is used in diverse fields:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Studied for its potential interactions with biological molecules and systems.
Medicine: : Explored for therapeutic properties, especially in drug design for targeting specific pathways.
Industry: : Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects through specific molecular interactions. It is known to interact with cellular receptors or enzymes, leading to alterations in biochemical pathways. The methoxy and difluoromethoxy groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Uniqueness: 2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide stands out due to its difluoromethoxy group, which imparts unique electronic properties, influencing its reactivity and interactions compared to its analogs.
This compound's multifaceted applications, detailed preparation methods, and unique chemical properties make it a topic of significant interest in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO3/c1-18-9-3-2-8(4-5-16-11(17)7-13)6-10(9)19-12(14)15/h2-3,6,12H,4-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVSWRZJLVCJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B2852482.png)

![4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2852484.png)
![{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride](/img/structure/B2852485.png)

![1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2852488.png)


![2,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2852491.png)


![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2852499.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2852502.png)
